molecular formula C11H15BrN2O2S B8395864 N-((5-bromopyridin-3-yl)(cyclopropyl)methyl)ethanesulfonamide

N-((5-bromopyridin-3-yl)(cyclopropyl)methyl)ethanesulfonamide

Cat. No.: B8395864
M. Wt: 319.22 g/mol
InChI Key: MGEFJQVOLYAIHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((5-bromopyridin-3-yl)(cyclopropyl)methyl)ethanesulfonamide is a useful research compound. Its molecular formula is C11H15BrN2O2S and its molecular weight is 319.22 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H15BrN2O2S

Molecular Weight

319.22 g/mol

IUPAC Name

N-[(5-bromopyridin-3-yl)-cyclopropylmethyl]ethanesulfonamide

InChI

InChI=1S/C11H15BrN2O2S/c1-2-17(15,16)14-11(8-3-4-8)9-5-10(12)7-13-6-9/h5-8,11,14H,2-4H2,1H3

InChI Key

MGEFJQVOLYAIHB-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)NC(C1CC1)C2=CC(=CN=C2)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 5-bromonicotinaldehyde (1.860 g, 10 mmol), ethanesulfonamide (1.091 g, 10.00 mmol) and titanium(IV) isopropoxide (5.86 mL, 20.00 mmol) in Toluene (20 mL) was heated to reflux for 2 h. After concentration, the residue was dissolved in THF (25 mL) and cooled to −40° C. A solution of cyclopropylmagnesiunn bromide (50.0 mL, 25.00 mmol) was added dropwise and the resulting mixture was slowly warmed up to −20° C. and stirred at this temperature for 4 h. After quenching with a NHiCl solution, filtration and extraction with CH2Cl2, the solution was dried over Na2SO4, filtered and concentrated to give a residue which was purified by flash column (ethyl acetate/heptane, v/v, 10%-35%) to yield the title compound (1.5 g). 1H NMR (400 MHz, CDCl3): δ 0.2-0.3 (m, 1H), 0.4-0.5 (m, 1H), 0.5-0.6 (m, 1H), 0.6-0.7 (m, 1H), 1.0-1.1 (m, 1H), 1.1-1.2 (m, 3H), 2.55-2.75 (m, 2H), 3.6-3.7 (m, 1H), 4.51 (brd, J=4.8 Hz, 1H), 7.73 (s, 1H), 8.42 (s, 1H), 8.51 (s, 1H).
Quantity
1.86 g
Type
reactant
Reaction Step One
Quantity
1.091 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
5.86 mL
Type
catalyst
Reaction Step One
Name
cyclopropylmagnesiunn bromide
Quantity
50 mL
Type
reactant
Reaction Step Two

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